

# A Comparative Analysis of the Photodissociation Dynamics of Methyl Nitrite and Nitromethane

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Compound Name:	Methyl nitrite	
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A deep dive into the complex photochemical behavior of two isomeric nitro compounds, providing researchers with essential data and methodologies for understanding their distinct dissociation pathways.

The photodissociation dynamics of **methyl nitrite** (CH<sub>3</sub>ONO) and nitromethane (CH<sub>3</sub>NO<sub>2</sub>) offer a compelling case study in structural isomerism influencing photochemical behavior. While both molecules share the same elemental composition, their distinct atomic arrangements lead to vastly different fragmentation pathways upon absorption of ultraviolet (UV) light. This guide provides a comprehensive comparison of their photodissociation dynamics, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

### Photodissociation Pathways: A Tale of Two Isomers

The initial absorption of a UV photon excites both **methyl nitrite** and nitromethane to a higher electronic state. However, the subsequent relaxation and dissociation processes are markedly different.

**Methyl Nitrite** (CH<sub>3</sub>ONO): The photodissociation of **methyl nitrite** is characterized by the cleavage of the weak O-N bond, leading to the formation of a methoxy radical (CH<sub>3</sub>O) and a nitric oxide (NO) radical. This process can occur via both one-photon and two-photon absorption mechanisms. The primary dissociation pathway is:



Nitromethane (CH<sub>3</sub>NO<sub>2</sub>): The photochemistry of nitromethane is more complex. The primary and most well-established pathway involves the cleavage of the C-N bond, producing a methyl radical (CH<sub>3</sub>) and nitrogen dioxide (NO<sub>2</sub>).[1][2]

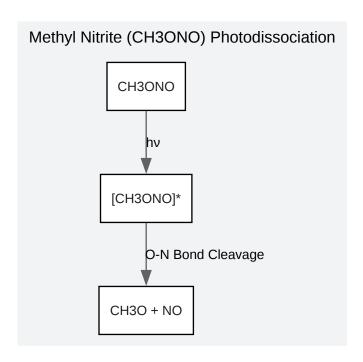
$$CH_3NO_2 + h\nu \rightarrow CH_3 + NO_2$$

However, a competing and highly significant pathway, particularly near the dissociation threshold, is the isomerization of nitromethane to **methyl nitrite**, which then dissociates as described above.[3][4] This "roaming-mediated isomerization" is a key feature of nitromethane's photodynamics.[3][4]

$$CH_3NO_2 + h\nu \rightarrow [CH_3NO_2]^* \rightarrow [CH_3ONO]^* \rightarrow CH_3O + NO$$

Furthermore, at higher excitation energies, other minor dissociation channels can become accessible for nitromethane, including the formation of CH<sub>3</sub>NO + O.

The following diagrams illustrate these distinct dissociation pathways.



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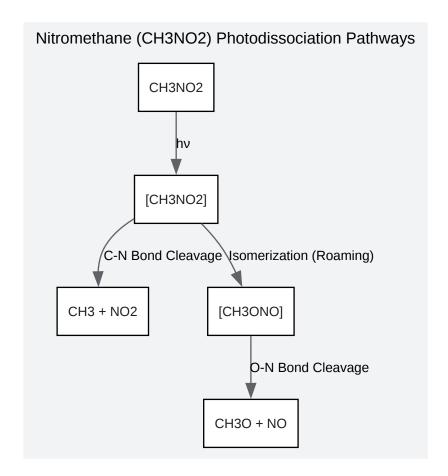


Fig. 1: Primary photodissociation pathway of methyl nitrite.

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Fig. 2: Primary and isomerization-mediated photodissociation pathways of nitromethane.

# **Quantitative Comparison of Photodissociation Dynamics**

The dynamics of these dissociation processes have been extensively studied using techniques such as photofragment translational spectroscopy and velocity map imaging. The following tables summarize key quantitative data obtained from these experiments.

Table 1: Primary Photofragments and Quantum Yields



Molecule	Excitation Wavelength (nm)	Primary Photofragment S	Quantum Yield (Φ)	Reference
Methyl Nitrite	355	CH₃O + NO	~1	
Nitromethane	266	CH <sub>3</sub> + NO <sub>2</sub>	>0.9	[5]
266	CH₃O + NO	~0.03	[6]	_
226	CH <sub>3</sub> + NO <sub>2</sub>	Major	[1]	
226	CH₃O + NO	Minor	[1]	

Table 2: Energy Partitioning in Photofragments

Molecule	Excitatio n Waveleng th (nm)	Photofrag ments	Average Translatio nal Energy (kcal/mol)	Vibration al Energy	Rotationa I Energy	Referenc e
Methyl Nitrite	363.9	CH₃O + NO	7.6	Significant	Moderate	
Nitrometha ne	193	CH <sub>3</sub> + NO <sub>2</sub>	25	High	Low	[7]
266 (fs)	CH <sub>3</sub> + NO <sub>2</sub>	-	-	-	[8]	

## **Experimental Protocols**

The data presented in this guide are primarily derived from two powerful experimental techniques: Photofragment Translational Spectroscopy (PTS) and Velocity Map Imaging (VMI).

#### **Photofragment Translational Spectroscopy (PTS)**

PTS is a technique used to measure the kinetic energy and angular distribution of photofragments. A molecular beam of the target molecules is crossed with a pulsed laser beam. The neutral photofragments recoil from the interaction region and travel down a flight



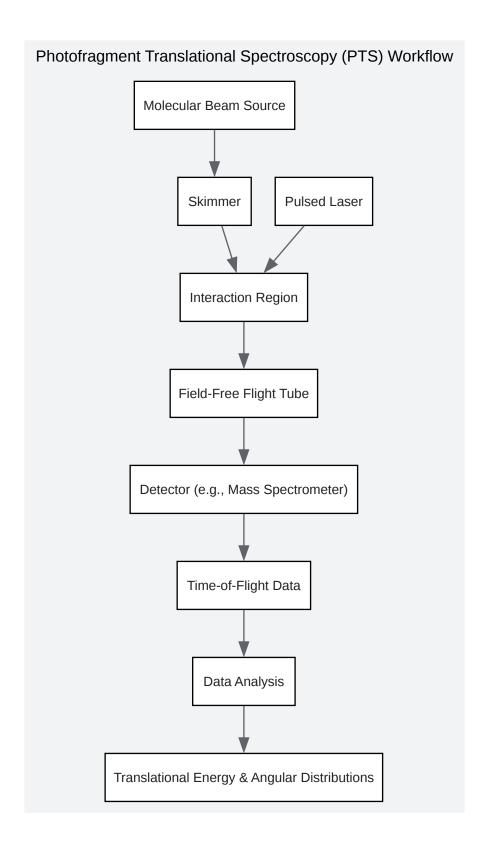




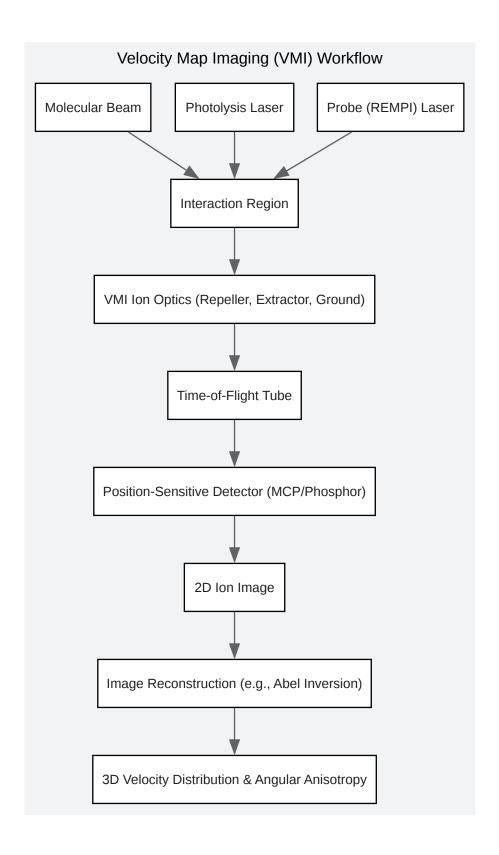
tube to a detector. By measuring the time-of-flight of the fragments, their velocity and translational energy can be determined.

A generalized workflow for a PTS experiment is as follows:









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